![molecular formula C20H21N5O2 B2889173 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-80-9](/img/structure/B2889173.png)

5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

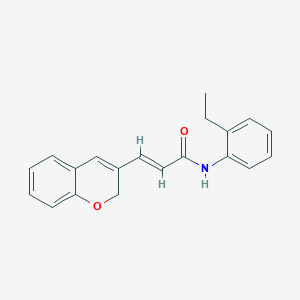

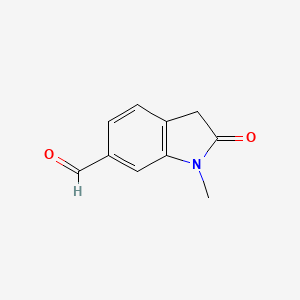

The compound is a complex organic molecule that contains an indole moiety and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety . The indole moiety is a common structure in many natural products and pharmaceuticals . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety is a heterocyclic structure that is also found in various bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles has been described . Another synthetic procedure involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring and a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring is a tricyclic structure with two nitrogen atoms and two carbonyl groups .Wissenschaftliche Forschungsanwendungen

Urease Inhibition and Antimicrobial Properties

Research has shown that derivatives of pyrido[2,3-d]pyrimidine, such as those explored by Rauf et al. (2010), exhibit promising urease inhibition activity. These compounds were synthesized through reactions involving 4-methyl-2-aminopyridine and various amino components, demonstrating moderate to significant urease inhibition, which suggests potential applications in treating diseases related to urease activity, such as infections caused by Helicobacter pylori. Furthermore, Alwan et al. (2014) investigated pyrido[1,2-a] pyrimidine derivatives, showing variable antibacterial activities, indicating their potential in antimicrobial therapy (Rauf et al., 2010) (Alwan et al., 2014).

Optical and Electronic Applications

The study by Hu et al. (2015) introduced an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its utility as an electron transport layer in inverted polymer solar cells. The inherent electron-deficient nature and planar structure of the DPP backbone, similar to the core structure of the compound of interest, suggest its potential in enhancing the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to pyrimidines, as explored by Nofal et al. (2011), have shown significant anti-inflammatory and analgesic activities. These findings underscore the potential therapeutic benefits of these compounds in managing pain and inflammation, thereby indicating the broader pharmacological potential of pyrimidine derivatives in medical research (Nofal et al., 2011).

Synthesis and Structural Exploration

Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into their structural, spectral, and computational properties. This study highlights the versatility of pyrido[2,3-d]pyrimidine frameworks in synthesizing compounds with varied functional groups, paving the way for the development of novel molecules with potential scientific and industrial applications (Ashraf et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitRIPK1 , a kinase involved in necroptosis, and cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in inflammatory responses.

Mode of Action

It’s known that similar compounds can inhibit ripk1 with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM . They can also block arachidonate binding to competitively inhibit both COX-1 and COX-2 .

Biochemical Pathways

Similar compounds have been found to affect thearachidonic acid pathway , which is involved in the synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses.

Result of Action

This compound has been found to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions involving necroptosis or inflammation.

Eigenschaften

IUPAC Name |

5-[2-(1H-indol-3-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-12-10-23-18-16(19(26)25(3)20(27)24(18)2)17(12)21-9-8-13-11-22-15-7-5-4-6-14(13)15/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIYVJRHAANBQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCCC3=CNC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2889095.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2889098.png)

![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)

![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)

![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2889107.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)